3-Bromo-2,4,5-trifluorobenzonitrile
Overview
Description
3-Bromo-2,4,5-trifluorobenzonitrile is an organic compound with the molecular formula C7HBrF3N It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and three fluorine atoms
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its targets could be various organoboron reagents used in this process .
Mode of Action
The mode of action of 3-Bromo-2,4,5-trifluorobenzonitrile is likely related to its role in the Suzuki–Miyaura coupling . In this reaction, the compound may interact with its targets (organoboron reagents) to form new carbon-carbon bonds
Biochemical Pathways
Given its use in suzuki–miyaura coupling , it can be inferred that it plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
As a reagent in suzuki–miyaura coupling , its primary effect is likely the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Biochemical Analysis
Biochemical Properties
3-Bromo-2,4,5-trifluorobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with specific enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily driven by its ability to form stable complexes with enzymes, affecting their catalytic functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity. High doses of this compound can result in toxicity, affecting vital organs and leading to adverse physiological outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. The compound’s interactions with metabolic enzymes can modulate the flow of metabolites through biochemical pathways, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells are influenced by these interactions, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5-trifluorobenzonitrile typically involves the bromination of 2,4,5-trifluorobenzonitrile. One common method includes the reaction of 2,4,5-trifluorobenzonitrile with bromine in the presence of a suitable solvent such as methylene dichloride. The reaction is carried out at controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of phase transfer catalysts and dipolar aprotic solvents can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5-trifluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
3-Bromo-2,4,5-trifluorobenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It is investigated for its potential use in the synthesis of novel therapeutic agents, including antibacterial and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-2,4,5-trifluorobenzonitrile: Similar structure but with chlorine instead of bromine, which affects its reactivity and applications.
3-Iodo-2,4,5-trifluorobenzonitrile: Contains iodine, which can lead to different reactivity patterns due to the larger atomic size and different electronic properties
Uniqueness
3-Bromo-2,4,5-trifluorobenzonitrile is unique due to the presence of bromine, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and applications.
Properties
IUPAC Name |
3-bromo-2,4,5-trifluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPHQCPPPSTEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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